6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE
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Overview
Description
6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core, which is a fused heterocyclic system, and is substituted with chlorophenyl and piperazinyl ketone groups.
Mechanism of Action
Target of Action
Quinazoline derivatives, a core structure in the compound, have been reported to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse pharmacological effects .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the chlorophenyl and piperazinyl groups may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
Quinazoline derivatives are known to influence a variety of biochemical pathways due to their interactions with multiple targets . The downstream effects of these interactions can lead to changes in cellular processes, potentially contributing to the compound’s pharmacological effects .
Result of Action
Quinazoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Preparation Methods
The synthesis of 6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common method for synthesizing quinazoline derivatives is the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene . Additionally, metal-catalyzed reactions, such as Suzuki-Miyaura coupling, are often employed to introduce various substituents onto the quinazoline core .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted reactions, phase-transfer catalysis, and other advanced techniques .
Chemical Reactions Analysis
6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-CHLORO-2-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE can be compared with other quinazoline derivatives, such as:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and therapeutic potential compared to other quinazoline derivatives.
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N4O/c26-19-8-6-18(7-9-19)24(32)30-12-14-31(15-13-30)25-28-22-11-10-20(27)16-21(22)23(29-25)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBJCJBVIGUKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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